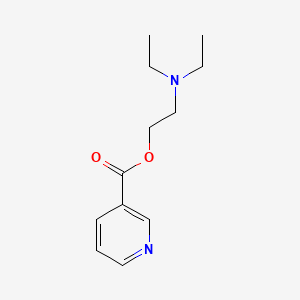
乙酰胆碱二酮
描述
科学研究应用
乙酰胆碱二酮在科学研究中具有广泛的应用:
化学: 用作合成各种类固醇衍生物的前体。
生物学: 研究其在雄激素代谢中的作用及其对细胞过程的影响。
作用机制
乙酰胆碱二酮通过各种分子靶点和途径发挥作用。已知它与雄激素受体相互作用并调节参与类固醇代谢的酶的活性。 该化合物的造血作用被认为是通过与造血干细胞上的特定受体相互作用,促进其增殖和分化来介导的 .
生化分析
Biochemical Properties
Etiocholanedione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of androgens and can influence the activity of enzymes such as 17β-hydroxysteroid dehydrogenase and 5β-reductase . These interactions are crucial for the conversion of androgens into their respective metabolites. Etiocholanedione has also been found to possess potent haematopoietic effects, promoting the formation of blood cells .
Cellular Effects
Etiocholanedione affects various types of cells and cellular processes. It has been shown to promote weight loss in animal models and in clinical studies . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, etiocholanedione can affect the expression of genes involved in lipid metabolism, leading to changes in fat storage and utilization .
Molecular Mechanism
The molecular mechanism of etiocholanedione involves its interaction with specific biomolecules. It binds to certain receptors and enzymes, influencing their activity. For instance, etiocholanedione can inhibit the activity of 5β-reductase, an enzyme involved in steroid metabolism . This inhibition can lead to changes in the levels of various steroid hormones, affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of etiocholanedione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that etiocholanedione can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation . Long-term exposure to etiocholanedione has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of etiocholanedione vary with different dosages in animal models. At low doses, it can promote beneficial effects such as weight loss and improved metabolic function . At high doses, etiocholanedione may exhibit toxic or adverse effects, including disruptions in hormone balance and potential liver toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Etiocholanedione is involved in several metabolic pathways, particularly those related to androgen metabolism. It is a metabolite of testosterone and other androgens, and its formation involves the action of enzymes such as 5β-reductase and 17β-hydroxysteroid dehydrogenase . These pathways are crucial for the regulation of steroid hormone levels and their biological effects. Etiocholanedione can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, etiocholanedione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins that recognize and bind to it .
Subcellular Localization
Etiocholanedione’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its biological effects . The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct contexts for its interactions with biomolecules .
准备方法
合成路线和反应条件
乙酰胆碱二酮可以通过各种化学途径合成。一种常见的方法是用氧化剂(如三氧化铬或吡啶盐酸铬)氧化5β-雄甾二醇。 反应通常在室温下在二氯甲烷等有机溶剂中进行 .
工业生产方法
在工业环境中,乙酰胆碱二酮通常通过植物甾醇的微生物转化产生。 诸如分枝杆菌属的微生物用于将甾醇转化为雄甾二烯二酮,然后通过一系列氧化和还原步骤将其化学转化为乙酰胆碱二酮 .
化学反应分析
反应类型
乙酰胆碱二酮会经历各种化学反应,包括:
氧化: 使用氧化剂将其转化为乙酰胆碱酮。
还原: 使用还原剂(如氢化铝锂)将其还原为5β-雄甾二醇。
取代: 卤化反应在类固醇核的特定位置引入卤素原子.
常用试剂和条件
氧化剂: 三氧化铬,吡啶盐酸铬。
还原剂: 氢化铝锂,硼氢化钠。
卤化剂: 溴,氯.
主要产品
氧化: 乙酰胆碱酮。
还原: 5β-雄甾二醇。
取代: 乙酰胆碱二酮的卤代衍生物.
相似化合物的比较
乙酰胆碱二酮与其他雄甾类固醇类似,例如:
雄甾二酮(5α-雄甾二酮): 乙酰胆碱二酮的C5差向异构体,以其雄激素活性而闻名。
脱氢表雄酮(DHEA): 雄激素和雌激素的前体,具有相似的生物学效应但代谢途径不同。
独特性
乙酰胆碱二酮的独特之处在于与其他5β-还原类固醇相比,它缺乏雄激素活性。 它还具有独特的生物活性,如促进体重减轻和造血作用,这些作用在其他类似化合物中并不常见 .
属性
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1229-12-5 | |
| Record name | (5β)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiocholanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Etiocholanedione metabolized in the human body?
A2: Research suggests that Etiocholanedione is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including Etiocholanedione, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension Etiocholanedione, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].
Q2: Does Etiocholanedione interact with neurotransmitter receptors?
A3: Yes, recent research demonstrates that Etiocholanedione, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, Etiocholanedione was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.
Q3: Can Etiocholanedione be used to study microglial activity in vivo?
A4: Yes, research indicates that Etiocholanedione, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that Etiocholanedione could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


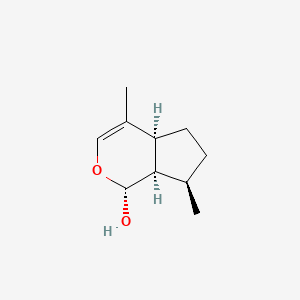
![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)
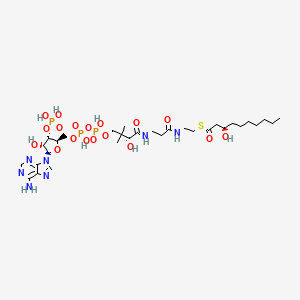

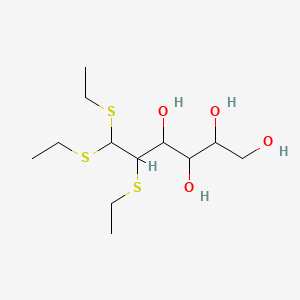

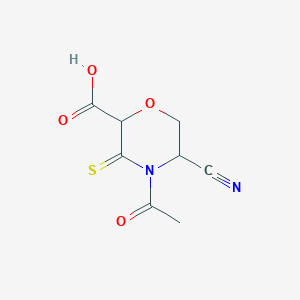


![(9S,11S,12S)-9-(3-methylbutyl)-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19)-triene](/img/structure/B1219047.png)

